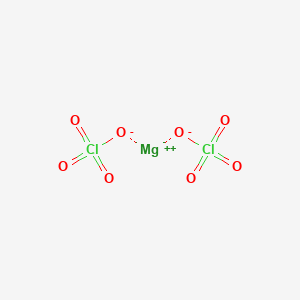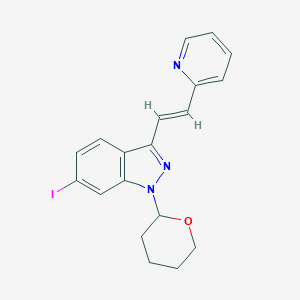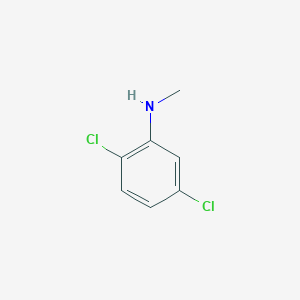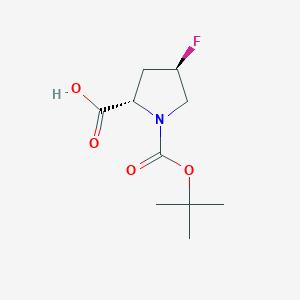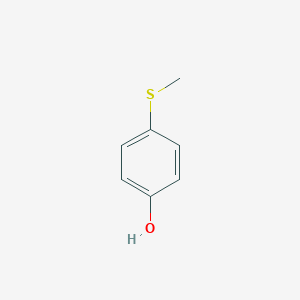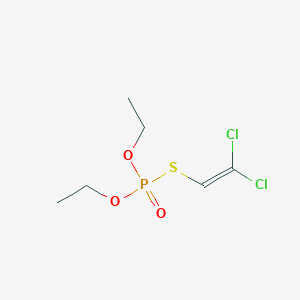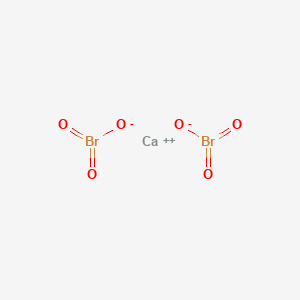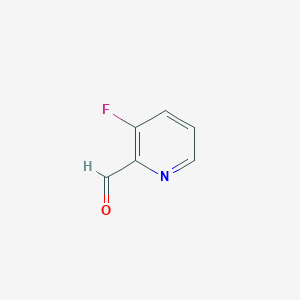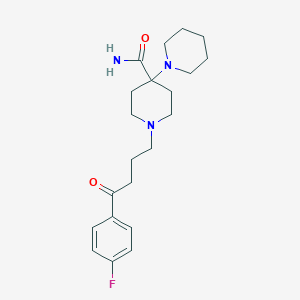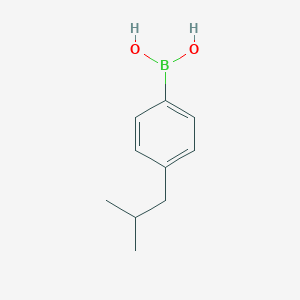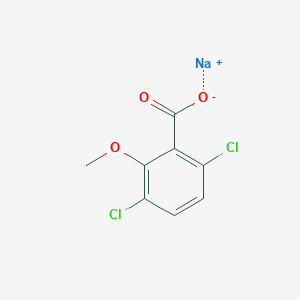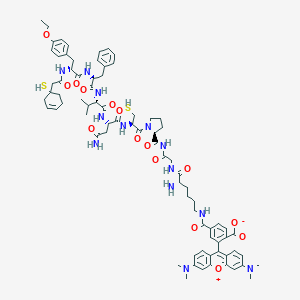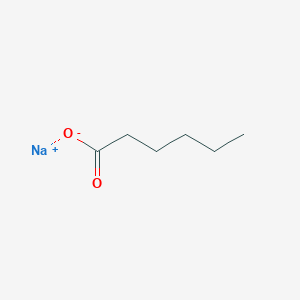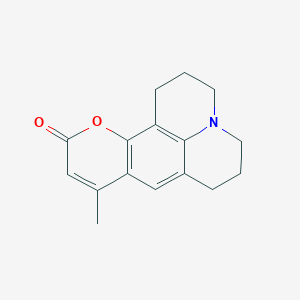
Coumarine 102
Vue d'ensemble
Description
Coumarin 102 is a synthetic organic compound belonging to the coumarin family, which is characterized by a benzopyrone structure. It is widely used as a fluorescent dye due to its excellent photophysical properties, including high fluorescence quantum yield and stability. Coumarin 102 is often employed in various scientific and industrial applications, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
Coumarin 102 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the labeling and imaging of biological molecules, such as proteins and nucleic acids, due to its strong fluorescence.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent materials and dyes for various industrial applications, including textiles and cosmetics.
Mécanisme D'action
Target of Action
Coumarin 102, like other coumarin derivatives, has been found to have a promising role in the development of novel anticancer drugs . The primary targets of Coumarin 102 are likely to be cancer cells, where it may interact with various cellular components to exert its anticancer effects.
Mode of Action
Coumarin compounds are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This suggests that Coumarin 102 may interact with its targets, possibly through a similar mechanism, leading to changes in cellular function.
Biochemical Pathways
Coumarin 102, like other coumarins, is likely to affect several biochemical pathways. For instance, it may interfere with the coagulation process by decreasing the biological availability of vitamin K . Additionally, coumarin is metabolized by the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes, leading to hydroxylation .
Pharmacokinetics
It’s known that coumarin is metabolized by the cytochrome p450 enzyme system in the liver, leading to hydroxylation . The hydroxylated metabolite then undergoes phase II conjugation reactions. The addition of a glucuronic acid molecule to the hydroxylated metabolite forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
Given its potential role as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. More research is needed to fully understand the specific effects of Coumarin 102 at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Coumarin 102 may be influenced by various environmental factors. For instance, its fluorescence properties can be used in biochemical, environmental protection, and disease prevention applications . These properties may be affected by factors such as pH, temperature, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
Coumarin 102, like other coumarins, plays a key role in biochemical reactions. It is particularly noted for its role as a fluorophore, used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
Coumarin 102 has been found to have various effects on cells. For instance, it has been reported to have anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Coumarin 102 is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are still being explored and understood.
Temporal Effects in Laboratory Settings
The effects of Coumarin 102 can change over time in laboratory settings. Studies have shown that it exhibits interesting photophysical properties depending on the fused coumarin ring systems . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Coumarin 102 is involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Transport and Distribution
The transport and distribution of Coumarin 102 within cells and tissues is a complex process that involves various transporters and binding proteins
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Coumarin 102 can be synthesized through several methods, with the most common being the Pechmann condensation and Knoevenagel condensation reactions.
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction typically occurs at elevated temperatures, resulting in the formation of coumarin derivatives.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst, such as piperidine or pyridine. The reaction proceeds under mild conditions and produces coumarin derivatives with high yields.
Industrial Production Methods: Industrial production of Coumarin 102 often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The synthesized product is then purified through recrystallization or chromatography to obtain high-purity Coumarin 102.
Analyse Des Réactions Chimiques
Types of Reactions: Coumarin 102 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Coumarin 102 can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of Coumarin 102 can lead to the formation of dihydrocoumarin derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: Coumarin 102 can undergo substitution reactions, particularly at the 7-position of the coumarin ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Hydroxylated coumarin derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated, nitrated, or sulfonated coumarin derivatives.
Comparaison Avec Des Composés Similaires
- Coumarin 6
- Coumarin 153
- 7-Hydroxycoumarin
- 4-Methylcoumarin
Coumarin 102 stands out among these compounds due to its unique photophysical properties and versatility in various applications.
Propriétés
IUPAC Name |
6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMPURWMSJENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068293 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Coumarin 102 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41267-76-9 | |
| Record name | 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41267-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 480 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M1GI783QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Coumarin 102?
A1: Coumarin 102 has the molecular formula C18H18N2O2 and a molecular weight of 294.34 g/mol. []
Q2: What are the key spectroscopic features of Coumarin 102?
A2: Coumarin 102 exhibits strong absorbance in the UV-Vis region, with its absorption maximum influenced by solvent polarity. [] Its fluorescence emission is also sensitive to solvent polarity and hydrogen bonding interactions. [] The spectral shifts associated with these interactions provide valuable insights into its solvation dynamics and excited-state behavior. [, ]
Q3: How does Coumarin 102 behave in different solvent environments?
A3: Coumarin 102 exhibits solvatochromism, meaning its absorption and emission spectra shift depending on the solvent polarity. [, ] For instance, its absorption maximum redshifts (shifts to longer wavelengths) in more polar solvents. This sensitivity makes it a useful probe for studying solvation dynamics and local polarity in various media, including ionic liquids like [BMIM][BF4]. []
Q4: Does Coumarin 102 form hydrogen bonds with solvents?
A4: Yes, Coumarin 102 can form hydrogen bonds with protic solvents. Theoretical calculations and experimental observations suggest that its carbonyl oxygen atom acts as a hydrogen bond acceptor. [, , ] The strength of these hydrogen bonds can influence its photophysical properties, particularly fluorescence emission. [, , ]
Q5: How does aggregation affect the fluorescence of Coumarin 102?
A6: In solid PMMA matrices, Coumarin 102 exhibits concentration quenching, where its fluorescence intensity decreases with increasing concentration. [] This quenching effect is attributed to intermolecular interactions between Coumarin 102 molecules, highlighting the importance of controlling its concentration for optimal fluorescence output.
Q6: Can Coumarin 102 be used to detect specific ions?
A7: While not directly a sensor for specific ions, Coumarin 102's encapsulation within Cu(II) ion-sensitive polymeric micelles showcases a potential application in controlled release systems. The micelles, formed by the phenylthiosemicarbazone-based block copolymer p(DMA-b-PVHC), swell upon binding Cu(II) ions, triggering the release of encapsulated Coumarin 102. []
Q7: How is Coumarin 102 used in the study of photoinduced electron transfer (PET)?
A8: Coumarin 102 serves as a model acceptor molecule in studies investigating PET processes. [, , ] Its fluorescence is quenched upon electron transfer from a donor molecule, allowing researchers to study the kinetics and influencing factors of PET. Studies using Coumarin 102 have revealed the crucial role of hydrogen bonding in modulating PET efficiency. [, , ]
Q8: How is computational chemistry used to study Coumarin 102?
A9: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have provided valuable insights into the electronic structure, spectroscopic properties, and excited-state behavior of Coumarin 102. [, , , , , ] These methods help interpret experimental observations and provide a deeper understanding of its photophysical properties and interactions with its environment.
Q9: What do molecular dynamics (MD) simulations reveal about Coumarin 102?
A10: MD simulations, particularly when combined with TDSS calculations, contribute significantly to understanding the dynamic behavior of Coumarin 102 in various environments. [, ] These simulations help unravel the interplay between the probe's charge distribution and the surrounding medium, elucidating the complexities of solvation dynamics and intermolecular interactions.
Q10: What are potential future directions for research on Coumarin 102?
A10: Future research could explore:
- Further development of Coumarin 102 derivatives with improved photostability and emission depletion efficiency for enhanced performance in STED microscopy [].
- Investigating its potential in developing novel drug delivery systems based on stimuli-responsive polymers and exploring its interactions with biological systems [, ].
- Combining experimental and computational approaches to achieve a more comprehensive understanding of its excited-state dynamics, particularly in complex environments relevant to biological systems [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


